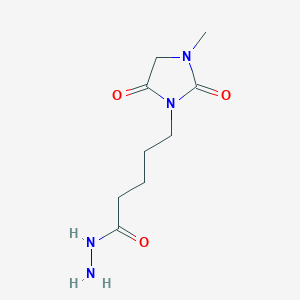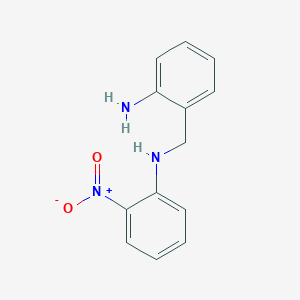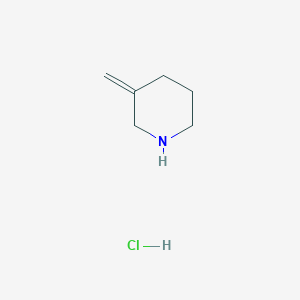
3-Methylidenepiperidine hydrochloride
Descripción general
Descripción
3-Methylidenepiperidine hydrochloride is a chemical compound with the CAS Number: 155137-12-5 . It has a molecular weight of 133.62 and is typically stored at room temperature . It is a useful reagent used in the synthesis of (piperidinomethylene)bis (phosphonic acid) derivatives used as antiosteoporosis agents .
Molecular Structure Analysis
The molecular formula of 3-Methylidenepiperidine hydrochloride is C6H12ClN . The InChI Code is 1S/C6H11N.ClH/c1-6-3-2-4-7-5-6;/h7H,1-5H2;1H .
Chemical Reactions Analysis
Piperidine derivatives, which include 3-Methylidenepiperidine hydrochloride, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
3-Methylidenepiperidine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 133.62 .
Aplicaciones Científicas De Investigación
Geroprotector Application
- Aging and Lifespan Extension : A study explored the use of related compounds as geroprotectors, substances that retard aging. This research is significant as it offers insights into potential applications of 3-Methylidenepiperidine hydrochloride in extending lifespan and improving aging-related health outcomes (Emanuel & Obukhova, 1978).
Analytical Chemistry Application
- LC-MS/MS Method Development : Another study focused on the development of a liquid chromatography-tandem mass spectrometric method for determining similar compounds in biological samples, highlighting the relevance of 3-Methylidenepiperidine hydrochloride in analytical chemistry (Yang, Wu, Clement, & Rudewicz, 2004).
Biochemical and Structural Studies
- Cholinergic Agonist Activity : Research on the hydrochlorides and methiodides of 1-methyl-3- and 4-acetoxypiperidine and their sulphonium analogues showed cholinergic agonist properties, suggesting potential biochemical applications (Lambrecht, 1976).
- Cocrystal Formation : The cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride were studied, offering insights into the structural aspects of similar compounds (Dega-Szafran, Dulewicz, Dutkiewicz, & Kosturkiewicz, 2006).
Synthesis and Chemical Properties
- Synthesis Processes : Research on the total synthesis of (+)-Aloperine using a compound structurally similar to 3-Methylidenepiperidine hydrochloride highlights its utility in complex organic synthesis (Brosius, Overman, & Schwink, 1999).
- Mannich Bases Formation : A study examined the condensation of 3-Methylpiperidine, a structurally related compound, with various ketones, indicating its utility in the formation of Mannich bases (Sun, 1962).
Clinical and Therapeutic Research
- Cognitive Performance Improvement : Research on a novel histamine H3 receptor antagonist structurally similar to 3-Methylidenepiperidine hydrochloride demonstrated its potential in improving cognitive performance in preclinical models, relevant for diseases like Alzheimer's (Medhurst et al., 2007).
Metabolism and Pharmacokinetics
- Metabolic Interconversion Studies : Studies on the metabolic interconversion of arecoline and arecoline 1-oxide in rats using compounds structurally similar to 3-Methylidenepiperidine hydrochloride provide insights into its metabolic pathways (Nery, 1971).
Environmental Applications
- Environmental Degradation : Research on the bacterial degradation of acetamiprid, a pesticide, by Stenotrophomonas sp., points to potential environmental applications of 3-Methylidenepiperidine hydrochloride in biodegradation processes (Tang, Li, Hu, & Xu, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
3-methylidenepiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-6-3-2-4-7-5-6;/h7H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFHFWDARLQQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylidenepiperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B1392724.png)
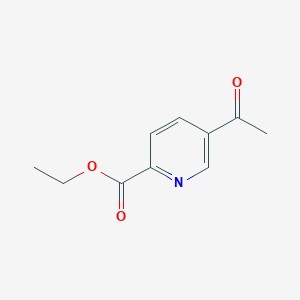

![3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid](/img/structure/B1392728.png)
![1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392730.png)

![8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392734.png)

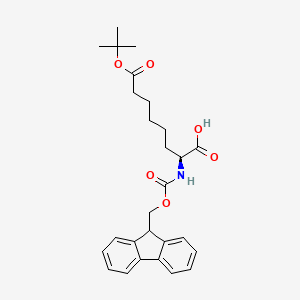
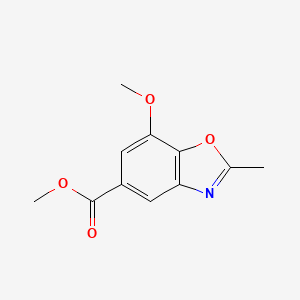

![Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392743.png)
